molecular formula C24H19Cl2N3O4 B15099900 2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Cat. No.: B15099900
M. Wt: 484.3 g/mol
InChI Key: RXYSTCFMCKYPPF-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a pyrimidine derivative featuring a 3-methoxyphenoxy substituent at the 5-position of the pyrimidine ring and a 2,4-dichlorobenzyloxy group attached to the phenolic oxygen. Its molecular formula is C₂₄H₂₀Cl₂N₃O₄, with a molecular weight of 485.34 g/mol (calculated from and ).

Properties

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19Cl2N3O4/c1-31-16-3-2-4-18(10-16)33-22-12-28-24(27)29-23(22)19-8-7-17(11-21(19)30)32-13-14-5-6-15(25)9-20(14)26/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

RXYSTCFMCKYPPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenoxy groups. The final step involves the attachment of the dichlorobenzyl group to the phenol ring. Common reagents used in these reactions include various chlorinating agents, amines, and phenols under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound’s 2,4-dichlorobenzyl group enhances lipophilicity compared to non-halogenated analogues (e.g., methoxy or methyl groups). Chlorine atoms may improve metabolic stability due to stronger C-Cl bonds compared to C-F or C-Br .

Physicochemical Properties

  • Solubility: The target compound’s dichlorobenzyl group reduces aqueous solubility compared to analogues with smaller substituents (e.g., 2-methylprop-2-enoxy in ).
  • Stability : Electron-withdrawing groups (e.g., Cl in the target) may improve oxidative stability compared to methoxy or methyl-substituted analogues .

Biological Activity

2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound characterized by its intricate structure, which includes a pyrimidine ring and multiple substituents that enhance its chemical reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

  • Molecular Formula : C24H22Cl2N2O4
  • Molecular Weight : Approximately 484.3 g/mol
  • Functional Groups : Amino, methoxy, phenoxy, and dichlorobenzyl groups.

The structure of this compound suggests that it may interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures have shown significant antitumor properties. For instance:

  • Case Study 1 : A derivative of this compound was tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The mechanism involved the induction of apoptosis through DNA damage pathways, including single and double-strand breaks in DNA .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Case Study 2 : In vitro studies have indicated that similar compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism that involves the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties:

  • Case Study 3 : Analogous compounds have been shown to possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, likely through mechanisms involving disruption of bacterial cell wall synthesis.

Research Findings

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis via DNA damage
Anti-inflammatoryInhibition of NF-kB signaling
AntimicrobialDisruption of bacterial cell wall synthesis

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